molecular formula C19H26N2O4S2 B2706351 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034573-63-0

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2706351
CAS RN: 2034573-63-0
M. Wt: 410.55
InChI Key: DTWXFQRNVLLPAG-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as FST-100, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. FST-100 is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique structure has led to the discovery of several potential uses.

Scientific Research Applications

Photodynamic Therapy Applications

Sulfonamide derivatives, particularly those incorporating heterocyclic moieties such as furan, have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) presented a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, making it a promising candidate for PDT in cancer treatment. This suggests that compounds with similar structural features may also hold potential in this area Pişkin, Canpolat, & Öztürk, 2020.

Antioxidant and Anticancer Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing structural resemblance to the compound of interest, have been synthesized and evaluated for their antioxidant and anticancer activities. Tumosienė et al. (2020) found that certain derivatives showed significant antioxidant activity, surpassing that of ascorbic acid, and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. These results highlight the potential of similar compounds in the development of new anticancer therapies Tumosienė et al., 2020.

Antibacterial Agents

Sulfonamide derivatives have also been explored for their antibacterial properties. A study by Abbasi et al. (2019) synthesized benzenesulfonamides derived from 2-(4-methoxyphenyl)-1-ethanamine and found that these compounds exhibited biofilm inhibitory action against Escherichia coli. This suggests the utility of sulfonamide derivatives, including those with furan and thiophene moieties, as antibacterial agents Abbasi et al., 2019.

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds, including those containing furan and sulfonamide groups, are critical for the development of new pharmaceuticals and materials. For instance, Sun et al. (2021) detailed the synthesis of a furan-2-ylmethyl and thiomorpholinomethyl substituted triazoloquinazolinone, providing insights into the structural and vibrational properties of such compounds. Studies like these are essential for understanding the chemical behavior and potential applications of new sulfonamide derivatives Sun et al., 2021.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-24-18-4-2-16(3-5-18)7-13-27(22,23)20-14-19(17-6-10-25-15-17)21-8-11-26-12-9-21/h2-6,10,15,19-20H,7-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXFQRNVLLPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide

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